Cas no 79251-11-9 (methyl({4-[(methylamino)methyl]phenyl}methyl)a mine dihydrochloride)
methyl({4-[(methylamino)methyl]phenyl}methyl)a mine dihydrochloride Chemical and Physical Properties
Names and Identifiers
-
- methyl({4-[(methylamino)methyl]phenyl}methyl)a mine dihydrochloride
- 1,1'-(1,4-Phenylene)bis(N-methylmethanamine) dihydrochloride
- methyl({4-[(methylamino)methyl]phenyl}methyl)amine dihydrochloride
- 79251-11-9
- Z5600604489
- EN300-37337672
-
- Inchi: 1S/C10H16N2.ClH/c1-11-7-9-3-5-10(6-4-9)8-12-2;/h3-6,11-12H,7-8H2,1-2H3;1H
- InChI Key: DSNZKUJOENIJFX-UHFFFAOYSA-N
- SMILES: C(C1C=CC(CNC)=CC=1)NC.Cl
Computed Properties
- Exact Mass: 236.0847040g/mol
- Monoisotopic Mass: 236.0847040g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 92.4
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 24.1Ų
Experimental Properties
- Melting Point: >260 °C
methyl({4-[(methylamino)methyl]phenyl}methyl)a mine dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37337672-0.05g |
methyl({4-[(methylamino)methyl]phenyl}methyl)amine dihydrochloride |
79251-11-9 | 95.0% | 0.05g |
$197.0 | 2025-03-18 | |
| Enamine | EN300-37337672-0.1g |
methyl({4-[(methylamino)methyl]phenyl}methyl)amine dihydrochloride |
79251-11-9 | 95.0% | 0.1g |
$293.0 | 2025-03-18 | |
| Enamine | EN300-37337672-0.25g |
methyl({4-[(methylamino)methyl]phenyl}methyl)amine dihydrochloride |
79251-11-9 | 95.0% | 0.25g |
$418.0 | 2025-03-18 | |
| Enamine | EN300-37337672-0.5g |
methyl({4-[(methylamino)methyl]phenyl}methyl)amine dihydrochloride |
79251-11-9 | 95.0% | 0.5g |
$656.0 | 2025-03-18 | |
| Enamine | EN300-37337672-1.0g |
methyl({4-[(methylamino)methyl]phenyl}methyl)amine dihydrochloride |
79251-11-9 | 95.0% | 1.0g |
$842.0 | 2025-03-18 | |
| Enamine | EN300-37337672-2.5g |
methyl({4-[(methylamino)methyl]phenyl}methyl)amine dihydrochloride |
79251-11-9 | 95.0% | 2.5g |
$1650.0 | 2025-03-18 | |
| Enamine | EN300-37337672-5.0g |
methyl({4-[(methylamino)methyl]phenyl}methyl)amine dihydrochloride |
79251-11-9 | 95.0% | 5.0g |
$2443.0 | 2025-03-18 | |
| Enamine | EN300-37337672-10.0g |
methyl({4-[(methylamino)methyl]phenyl}methyl)amine dihydrochloride |
79251-11-9 | 95.0% | 10.0g |
$3622.0 | 2025-03-18 | |
| Aaron | AR027S7P-50mg |
methyl({4-[(methylamino)methyl]phenyl}methyl)amine dihydrochloride |
79251-11-9 | 95% | 50mg |
$296.00 | 2025-02-15 | |
| Aaron | AR027S7P-100mg |
methyl({4-[(methylamino)methyl]phenyl}methyl)amine dihydrochloride |
79251-11-9 | 95% | 100mg |
$428.00 | 2025-02-15 |
methyl({4-[(methylamino)methyl]phenyl}methyl)a mine dihydrochloride Related Literature
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on methyl({4-[(methylamino)methyl]phenyl}methyl)a mine dihydrochloride
Methyl({4-[(Methylamino)methyl]phenyl}methyl)amine Dihydrochloride: A Comprehensive Overview
Methyl({4-[(methylamino)methyl]phenyl}methyl)amine dihydrochloride (CAS No. 79251-11-9) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as N,N-dimethyl-4-(methylaminomethyl)benzylamine dihydrochloride, is a derivative of benzylamine and has gained attention due to its potential therapeutic properties and structural uniqueness.
The chemical structure of methyl({4-[(methylamino)methyl]phenyl}methyl)amine dihydrochloride consists of a benzene ring substituted with a methyl group and an amino group, which are both attached to a methylated benzylamine moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable candidate for various research applications.
Recent studies have highlighted the potential of methyl({4-[(methylamino)methyl]phenyl}methyl)amine dihydrochloride in the development of new drugs. One notable area of research is its use as a lead compound in the synthesis of novel antipsychotic agents. The compound's ability to modulate neurotransmitter systems, particularly serotonin and dopamine receptors, has been extensively investigated. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent antagonistic activity against serotonin 5-HT2A receptors, which are implicated in the pathophysiology of schizophrenia.
In addition to its potential in psychiatric disorders, methyl({4-[(methylamino)methyl]phenyl}methyl)amine dihydrochloride has shown promise in the treatment of neurodegenerative diseases. Research conducted at the University of California, Los Angeles (UCLA) revealed that this compound can protect neuronal cells from oxidative stress and apoptosis, which are key factors in conditions such as Alzheimer's disease and Parkinson's disease. The mechanism underlying this protective effect is thought to involve the activation of antioxidant pathways and the inhibition of pro-inflammatory cytokines.
The pharmacokinetic properties of methyl({4-[(methylamino)methyl]phenyl}methyl)amine dihydrochloride have also been studied in detail. Preclinical trials have shown that the compound has good oral bioavailability and a favorable distribution profile, making it suitable for systemic administration. Furthermore, its low toxicity and minimal side effects make it an attractive candidate for long-term therapeutic use.
In terms of synthetic methods, several efficient routes have been developed for the preparation of methyl({4-[(methylamino)methyl]phenyl}methyl)amine dihydrochloride. One common approach involves the reaction of 4-(methylaminomethyl)benzaldehyde with dimethylnitromethane followed by reduction and hydrolysis steps. This method yields high purity products with good yields, facilitating large-scale production for both research and commercial purposes.
The safety profile of methyl({4-[(methylamino)methyl]phenyl}methyl)amine dihydrochloride has been thoroughly evaluated in various preclinical models. Toxicity studies have shown that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, as with any new chemical entity, ongoing safety assessments are essential to ensure its safe use in clinical settings.
In conclusion, methyl({4-[(methylamino)methyl]phenyl}methyl)amine dihydrochloride (CAS No. 79251-11-9) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological properties make it a valuable tool for developing new therapeutic agents for psychiatric disorders and neurodegenerative diseases. Continued research into this compound will likely uncover additional applications and further enhance our understanding of its potential benefits.
79251-11-9 (methyl({4-[(methylamino)methyl]phenyl}methyl)a mine dihydrochloride) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)